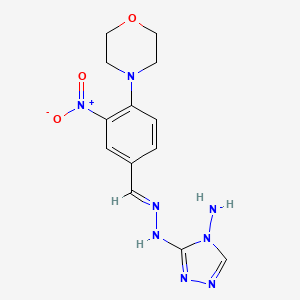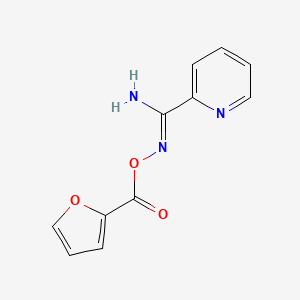
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide, also known as TRO19622, is a small molecule drug that has been developed for its potential therapeutic applications. It belongs to the class of benzamides and has been studied extensively for its biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide is not fully understood. However, it is believed to act by modulating the activity of various ion channels and receptors in the central nervous system. It has been found to inhibit the activity of voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors, which are involved in the transmission of pain signals. It also modulates the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and physiological effects
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS) and inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response. N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has also been found to improve the blood-brain barrier (BBB) integrity and reduce the neuronal damage caused by ischemic stroke and traumatic brain injury.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has several advantages as a drug candidate for lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It has also been found to exhibit good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has some limitations as well. It has a short half-life and requires frequent dosing, which can be a challenge in clinical settings. It also has limited solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail, to better understand its effects on ion channels and receptors. Furthermore, the development of more potent and selective analogs of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide could lead to the discovery of more effective drugs for various diseases.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide involves a series of chemical reactions, starting from 5-chloro-2-methoxyaniline and 2-methyl-3-nitrobenzoic acid. The reaction is catalyzed by a base and results in the formation of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide as a yellow crystalline solid. The purity of the compound is ensured by various purification techniques such as recrystallization and chromatography.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. It has also shown potential in treating ischemic stroke, traumatic brain injury, and neuropathic pain.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-11(4-3-5-13(9)18(20)21)15(19)17-12-8-10(16)6-7-14(12)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUDWKYKAQDDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)
![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)

![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)


![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)

![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)

![ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5774271.png)
